6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde physicochemical properties
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde is a complex heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its unique trifluoromethoxy-substituted phenoxy moiety appended to a pyridine aldehyde scaffold suggests potential for novel pharmacological activity and application in the synthesis of advanced materials. A thorough understanding of its physicochemical properties is paramount for its effective application, guiding everything from reaction conditions and formulation development to predicting its ADME (absorption, distribution, metabolism, and excretion) profile in biological systems.
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-(4-(trifluoromethoxy)phenoxy)nicotinaldehyde. It combines available data with expert analysis based on established principles of physical organic chemistry to offer predictive insights. Furthermore, this document details robust experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for researchers.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties.
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Chemical Name: 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
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Synonyms: 6-[4-(Trifluoromethoxy)phenoxy]pyridine-3-carbaldehyde
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CAS Number: 1361968-40-2
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Molecular Formula: C₁₃H₈F₃NO₃
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Molecular Weight: 283.21 g/mol
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Chemical Structure:
Table 1: Summary of Physicochemical Properties of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
| Property | Value/Predicted Range | Notes |
| Physical State | Yellow to pale yellow oil | Based on supplier data.[1] The presence of the flexible ether linkage may disrupt crystal packing, favoring a liquid or low-melting solid state. |
| Melting Point | Not available | Likely to be a low-melting solid or oil at room temperature. A related compound, 6-(4-(trifluoromethyl)phenoxy)nicotinaldehyde, is a solid. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the high molecular weight and polarity. Aromatic aldehydes generally have high boiling points.[2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | Predicted based on the predominantly non-polar, aromatic structure. |
| pKa | 2.0 - 4.0 (Predicted) | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the aldehyde and phenoxy groups. |
| LogP | 3.5 - 4.5 (Predicted) | The trifluoromethoxy group and two aromatic rings contribute to significant lipophilicity. |
In-Depth Analysis of Physicochemical Properties
Solubility Profile
The solubility of a compound is a critical parameter for its utility in both synthetic and biological applications.
Causality Behind Solubility Prediction: The molecular structure of 6-(4-(trifluoromethoxy)phenoxy)nicotinaldehyde is dominated by two aromatic rings, making it largely hydrophobic. The polar aldehyde group and the ether oxygen offer some capacity for hydrogen bonding with protic solvents, but this is overshadowed by the large non-polar surface area. The trifluoromethoxy group is highly lipophilic. Therefore, the compound is predicted to have poor aqueous solubility but good solubility in common organic solvents.
Experimental Workflow for Solubility Determination:
Caption: Workflow for qualitative solubility assessment.
Acidity/Basicity (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions.
Causality Behind pKa Prediction: The primary site of protonation is the nitrogen atom of the pyridine ring. However, its basicity is significantly reduced by the electron-withdrawing effects of the attached phenoxy group and, more importantly, the aldehyde group at the 3-position. The pKa of pyridine is ~5.2. Electron-withdrawing substituents on the pyridine ring decrease the basicity (lower the pKa of the conjugate acid).[4][5] Therefore, a pKa in the range of 2.0-4.0 is a reasonable prediction for the protonated form of this molecule.
Experimental Protocol for pKa Determination (Potentiometric Titration): Potentiometric titration is a reliable method for determining the pKa of weakly basic compounds.[6][7]
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Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water/methanol).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
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Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its drug-like properties.[8]
Causality Behind LogP Prediction: The molecule possesses two aromatic rings and a highly lipophilic trifluoromethoxy group, which strongly favor partitioning into the octanol phase. A positive LogP value is expected, indicating a lipophilic character. Computational models based on fragment contributions can provide a good estimate.[8][9] For instance, a similar compound, 6-(4-(trifluoromethoxy)phenyl)picolinaldehyde, has a calculated LogP of 4.6.[10]
Experimental Protocol for LogP Determination (Shake-Flask Method): The shake-flask method is the gold standard for experimental LogP determination.
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Preparation: Prepare a stock solution of the compound in a suitable solvent. Add a known amount to a flask containing a pre-saturated mixture of n-octanol and water.
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Equilibration: Shake the flask vigorously to allow for partitioning of the compound between the two phases. Allow the layers to separate.
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Quantification: Carefully separate the aqueous and octanol layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV.[11]
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Experimental workflow for LogP determination.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.[12]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons.[13][14]
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Aldehyde Proton (-CHO): A singlet in the downfield region, typically δ 9.5-10.5 ppm.
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Pyridine Ring Protons: Three protons exhibiting complex splitting patterns (doublets, doublets of doublets) in the δ 7.5-9.0 ppm region. The proton ortho to the nitrogen and aldehyde will be the most downfield.
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Phenoxy Ring Protons: Two sets of doublets (an AA'BB' system) in the δ 7.0-7.5 ppm region, characteristic of a para-substituted benzene ring.
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¹³C NMR: The carbon NMR spectrum will provide information on all the carbon environments.
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Aldehyde Carbonyl (C=O): A signal in the δ 185-195 ppm range.
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Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbon bearing the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.
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Trifluoromethoxy Carbon (-OCF₃): A quartet around δ 120 ppm with a large C-F coupling constant.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[15][16][17]
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2850-2750 | C-H Stretch | Aldehyde |
| 1710-1685 | C=O Stretch | Aromatic Aldehyde[18] |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| 1250-1050 | C-O Stretch | Aryl Ether & C-F Stretch (Trifluoromethoxy) |
The C-F stretching vibrations of the trifluoromethoxy group often result in strong, complex absorptions in the 1250-1050 cm⁻¹ region, overlapping with the C-O ether stretch. The presence of a sharp, strong carbonyl peak around 1700 cm⁻¹ and the characteristic aldehyde C-H stretches are key diagnostic features.[18][19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
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Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z 283.
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Fragmentation Pattern: The fragmentation is likely to proceed through several key pathways:
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 6-(4-(trifluoromethoxy)phenoxy)nicotinaldehyde. By integrating predictive analysis based on its chemical structure with established experimental protocols, we offer a robust framework for researchers. The data and methodologies presented herein are essential for the rational design of experiments, the development of formulations, and the prediction of this compound's behavior in chemical and biological systems.
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